Doxepin Hydrochloride is a dibenzoxepin derivative and tricyclic antidepressant with antipruritic and sedative activities. Doxepin blocks the reuptake of norepinephrine and serotonin into presynaptic terminals thereby prolonging the availability of the monoaminergic neurotransmitters within the synaptic cleft and enhancing their action leading to sedative effects. Doxepin also has antagonistic effects on histamine (H1 and H2), 5-HT2, alpha-1 adrenergic, and muscarinic receptors. The antipruritic effect of this agent is the result mediated through inhibition of histamine receptors.
Doxepin hydrochloride is a dibenzoxepin-derivative tricyclic antidepressant (TCA). TCAs are structurally similar to phenothiazines. They contain a tricyclic ring system with an alkyl amine substituent on the central ring. In non-depressed individuals, doxepin does not affect mood or arousal, but may cause sedation. In depressed individuals, doxepin exerts a positive effect on mood. TCAs are potent inhibitors of serotonin and norepinephrine reuptake. Tertiary amine TCAs, such as doxepin and amitriptyline, are more potent inhibitors of serotonin reuptake than secondary amine TCAs, such as nortriptyline and desipramine. TCAs also down-regulate cerebral cortical β-adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use. The antidepressant effects of TCAs are thought to be due to an overall increase in serotonergic neurotransmission. TCAs also block histamine H1 receptors, α1-adrenergic receptors and muscarinic receptors, which accounts for their sedative, hypotensive and anticholinergic effects (e.g. blurred vision, dry mouth, constipation, urinary retention), respectively. Doxepin has less sedative and anticholinergic effects than amitriptyline. See toxicity section below for a complete listing of side effects. Doxepin may be used to treat depression and insomnia. Unlabeled indications include chronic and neuropathic pain, and anxiety. Doxepin may also be used as a second line agent to treat idiopathic urticaria.
See also: Doxepin (has active moiety).
Doxepin Hydrochloride
CAS No.: 1229-29-4
Cat. No.: VC0002217
Molecular Formula: C19H22ClNO
Molecular Weight: 315.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1229-29-4 |
|---|---|
| Molecular Formula | C19H22ClNO |
| Molecular Weight | 315.8 g/mol |
| IUPAC Name | (3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+; |
| Standard InChI Key | MHNSPTUQQIYJOT-SJDTYFKWSA-N |
| Isomeric SMILES | CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl |
| Canonical SMILES | CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |
| Appearance | Solid powder |
Introduction
Chemical and Physical Properties
Doxepin hydrochloride demonstrates distinct physicochemical characteristics critical for formulation development and biological activity:
| Property | Specification |
|---|---|
| CAS Registry Number | 1229-29-4 |
| Molecular Formula | C19H22ClNO |
| Molecular Weight | 315.84 g/mol |
| Melting Point | 187-189°C |
| Water Solubility | 100 mM |
| Partition Coefficient | LogP: 4.47 (octanol/water) |
| UV Absorption (λmax) | 298 nm |
| Crystal Structure | Monoclinic system |
The hydrochloride salt enhances stability and bioavailability compared to the free base form. Spectroscopic analyses reveal characteristic IR absorption bands at 2500 cm⁻¹ (amine N-H stretch) and 1600 cm⁻¹ (aromatic C=C), confirming its tricyclic architecture . Solubility profiles show optimal dissolution in polar aprotic solvents (DMSO > methanol > chloroform), facilitating various pharmaceutical preparations .
Pharmacological Profile
Receptor Affinity and Mechanism of Action
Doxepin's therapeutic effects emerge from concentration-dependent receptor interactions:
Low-dose (1-6 mg):
Higher-dose (10-150 mg):
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Serotonin Transporter: Kd = 68 nM
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Norepinephrine Transporter: Kd = 29.5 nM
This dual-phase activity explains its clinical versatility: low doses selectively block H1 receptors in the tuberomammillary nucleus, promoting sleep continuity, while antidepressant doses inhibit monoamine reuptake in limbic structures .
Pharmacokinetic Parameters
A 6 mg oral dose demonstrates linear kinetics with:
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Tmax: 3.5 ± 1.7 hours
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Cmax: 0.94 ± 0.53 ng/mL
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AUC0-∞: 16.3 ± 9.2 ng·h/mL
Hepatic metabolism via CYP2C19 and CYP2D6 produces active metabolites (desmethyldoxepin, doxepin-N-oxide) that contribute to prolonged activity. Renal excretion eliminates 60-70% of the dose unchanged, necessitating adjustment in severe kidney impairment .
Clinical Applications
Insomnia Management
A randomized controlled trial (N=67) demonstrated dose-responsive efficacy:
| Parameter | Placebo | 1 mg | 3 mg | 6 mg |
|---|---|---|---|---|
| WASO Reduction | -12 min | -23 min* | -40 min** | -52 min** |
| TST Increase | +15 min | +32 min* | +48 min** | +63 min** |
| SE Improvement | +3.1% | +6.7%* | +10.2%** | +13.5%** |
The 6 mg dose showed particular efficacy in terminal insomnia, reducing early morning awakenings by 37% versus placebo (p=0.0088) . Notably, polysomnography revealed preserved sleep architecture without REM suppression—a distinct advantage over benzodiazepine agonists .
Dermatological Applications
The 5% cream formulation demonstrates:
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Pruritus Reduction: 60% vs 28% placebo (8-day trial)
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Onset Time: 2-3 hours post-application
Localized application minimizes systemic absorption (AUC <5% of oral dose), making it suitable for elderly patients .
Synthesis and Manufacturing
The synthetic pathway involves three critical stages:
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Grignard Reaction: 6,11-dihydrodibenzoxepin-11-one reacts with dimethylaminopropylmagnesium bromide in THF at -78°C
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Stereoselective Reduction: Catalytic hydrogenation over Pd/C yields cis/trans isomers (4:1 ratio)
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Salt Formation: Treatment with HCl gas in anhydrous ether produces the crystalline hydrochloride salt
Process optimization achieves >90% yield with <0.5% impurity levels, meeting ICH Q3A guidelines .
Regulatory Status and Global Availability
FDA-Approved Indications:
International Brands:
Post-marketing requirements include ongoing carcinogenicity studies in Sprague-Dawley rats, with preliminary data showing no neoplastic trends at human-equivalent doses (1.5 mg/kg/day) .
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